molecular formula C20H22N4O2 B12753394 Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- CAS No. 117928-89-9

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)-

Cat. No.: B12753394
CAS No.: 117928-89-9
M. Wt: 350.4 g/mol
InChI Key: ATDHXLDSJNJQLO-UHFFFAOYSA-N
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Description

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is a heterocyclic compound that features a pyridopyrazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the benzyl and morpholinoethyl groups may impart unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the pyridopyrazinone core or the benzyl group, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions may introduce various functional groups at the morpholinoethyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(3,4-b)pyrazin-2(1H)-one Derivatives: Other derivatives with different substituents at the benzyl or morpholinoethyl positions.

    Pyridopyrazinone Compounds: Compounds with similar core structures but different functional groups.

Uniqueness

Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is unique due to the specific combination of the benzyl and morpholinoethyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

117928-89-9

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-benzyl-1-(2-morpholin-4-ylethyl)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C20H22N4O2/c25-20-17(14-16-4-2-1-3-5-16)22-18-15-21-7-6-19(18)24(20)9-8-23-10-12-26-13-11-23/h1-7,15H,8-14H2

InChI Key

ATDHXLDSJNJQLO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=NC=C3)N=C(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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